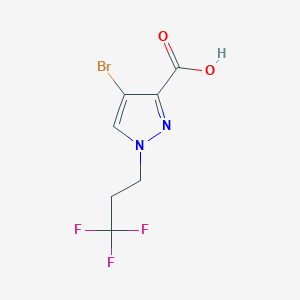![molecular formula C17H18N2O5S B2363286 N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-nitrobenzene-1-sulfonamide CAS No. 1808470-41-8](/img/structure/B2363286.png)
N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-nitrobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-nitrobenzene-1-sulfonamide: is an organic compound with the molecular formula C17H18N2O5S. This compound is characterized by the presence of a cyclopropyl group, a methoxyphenyl group, a nitrobenzene moiety, and a sulfonamide functional group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-nitrobenzene-1-sulfonamide typically involves multiple steps:
Formation of the Cyclopropylamine: Cyclopropylamine is synthesized through the reaction of cyclopropyl bromide with ammonia.
Preparation of 4-Methoxybenzyl Chloride: 4-Methoxybenzyl alcohol is converted to 4-methoxybenzyl chloride using thionyl chloride.
Formation of N-[(4-Methoxyphenyl)methyl]cyclopropylamine: Cyclopropylamine reacts with 4-methoxybenzyl chloride to form N-[(4-methoxyphenyl)methyl]cyclopropylamine.
Nitration of Benzene Sulfonamide: Benzene sulfonamide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 3-nitrobenzene-1-sulfonamide.
Final Coupling Reaction: N-[(4-Methoxyphenyl)methyl]cyclopropylamine is coupled with 3-nitrobenzene-1-sulfonamide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-aminobenzene-1-sulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-nitrobenzene-1-sulfonamide is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding due to its sulfonamide group.
Industry: Used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-nitrobenzene-1-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. The nitro group may also participate in redox reactions within biological systems, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-4-nitrobenzene-1-sulfonamide
- N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-2-nitrobenzene-1-sulfonamide
- N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-nitrobenzene-2-sulfonamide
Uniqueness
N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-nitrobenzene-1-sulfonamide is unique due to the specific positioning of the nitro group on the benzene ring, which influences its chemical reactivity and biological activity. The combination of the cyclopropyl group and the methoxyphenyl group also contributes to its distinct properties compared to similar compounds.
Propiedades
IUPAC Name |
N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-24-16-9-5-13(6-10-16)12-18(14-7-8-14)25(22,23)17-4-2-3-15(11-17)19(20)21/h2-6,9-11,14H,7-8,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDJQSSSKXVVJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2CC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetic acid](/img/structure/B2363209.png)

![S-[2-[(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2363212.png)
![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2363213.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2363214.png)
![2-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2363216.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2363219.png)


